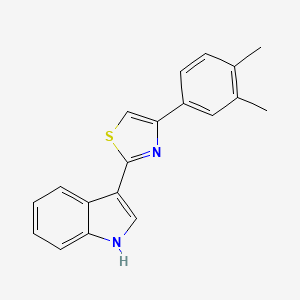
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole typically involves the condensation of 3,4-dimethylbenzaldehyde with indole-3-carboxaldehyde and a thioamide under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, alcohols.
Substitution: Halogenated derivatives, alkylated products, substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor in the synthesis of polymers and materials with specific properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their pharmacological activities. They could act as inhibitors of specific enzymes or receptors, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure could impart desirable properties to materials used in coatings, plastics, and other products.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved would vary based on the target and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-imidazole: Contains a nitrogen atom in place of sulfur in the ring.
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-pyrazole: Features a different five-membered ring with two nitrogen atoms.
Uniqueness
The presence of the thiazole ring in 4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific advantages in various applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-12-7-8-14(9-13(12)2)18-11-22-19(21-18)16-10-20-17-6-4-3-5-15(16)17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRTPLPXWRLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5617327.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B5617336.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2-pyridinyl)-2-pyrimidinamine](/img/structure/B5617339.png)
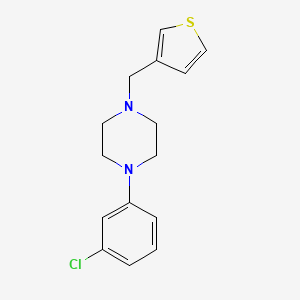
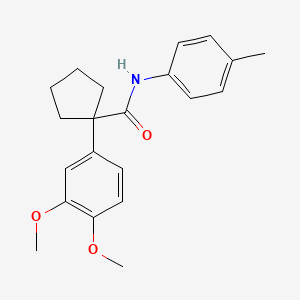

![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5617358.png)
![[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B5617369.png)
![4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5617381.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)butanoyl]-3-methylpiperidine](/img/structure/B5617384.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)
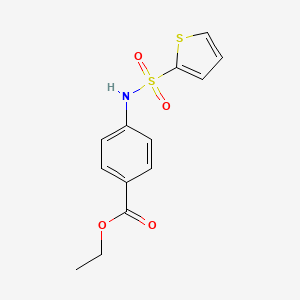
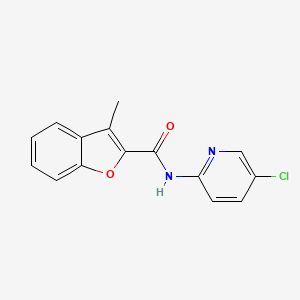
![8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5617407.png)
